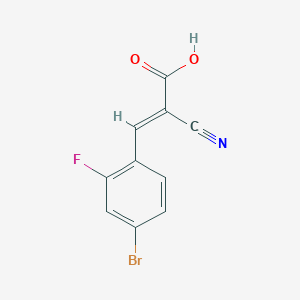

(2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid

Descripción general

Descripción

(2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid: is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with a cyano and carboxylic acid group on a propenoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid typically involves the following steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents.

Formation of Propenoic Acid Backbone: The substituted phenyl ring is then reacted with acrylonitrile under basic conditions to form the propenoic acid backbone.

Hydrolysis: The nitrile group is hydrolyzed to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or amides.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can be used in catalytic reactions due to its functional groups.

Biology and Medicine:

Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.

Biological Probes: It can be used as a probe to study biological systems due to its reactive functional groups.

Industry:

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism by which (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity.

Comparación Con Compuestos Similares

4-Bromo-2-fluorobenzoic acid: Shares the bromo and fluoro substituents but lacks the propenoic acid backbone.

Ethyl bromodifluoroacetate: Contains similar halogen substituents but differs in its ester functional group.

Uniqueness:

Functional Groups:

Versatility: Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

(2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid, with the CAS number 1099670-06-0, is an organic compound notable for its unique structure that includes a bromo and fluoro substituent on a phenyl ring, as well as a cyano and carboxylic acid group on a propenoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H5BrFNO2, with a molecular weight of 270.055 g/mol. The presence of halogen atoms (bromo and fluoro) is significant as these modifications can alter the compound's pharmacokinetic properties, enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H5BrFNO2 |

| Molecular Weight | 270.055 g/mol |

| CAS Number | 1099670-06-0 |

| Purity | ≥ 95% |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Its mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially modulating their activity.

- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS production, leading to apoptosis in cancer cells .

Antitumor Activity

Recent studies have focused on the antitumor efficacy of halogenated compounds like this compound. In vitro assays have demonstrated that derivatives of this compound exhibit enhanced cytotoxicity against various cancer cell lines, including colorectal cancer cells. The presence of fluorine has been shown to improve the compound's potency and selectivity against tumor cells compared to non-tumorigenic cells .

Case Studies

- Colorectal Cancer : A study highlighted that compounds similar to this compound significantly inhibited colony formation and migration of colorectal cancer cells, suggesting a potential role in therapeutic strategies against CRC .

- Type III Secretion System Inhibitors : Research has indicated that compounds with similar structural motifs can inhibit bacterial secretion systems, which are critical for pathogenicity in various bacteria. This suggests potential applications in antimicrobial therapies .

Propiedades

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPRXIRNOINHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742667 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099670-06-0 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.